molecular formula C10H9BrKNO2 B6245889 potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 2408975-45-9

potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No. B6245889
CAS RN: 2408975-45-9
M. Wt: 294.2
InChI Key:
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Description

Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with the CAS Number: 2408975-45-9 . It has a molecular weight of 294.19 and its IUPAC name is potassium 2-(5-bromoindolin-3-yl)acetate . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indole derivatives, such as potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .


Molecular Structure Analysis

The InChI code for potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is 1S/C10H10BrNO2.K/c11-7-1-2-9-8 (4-7)6 (5-12-9)3-10 (13)14;/h1-2,4,6,12H,3,5H2, (H,13,14);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a powder that is stored at room temperature .

Future Directions

The future directions for research on potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate and similar compounds are likely to focus on their synthesis and potential applications in medicine and biology . The development of novel methods of synthesis and the exploration of their biological properties are areas of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves the reaction of 5-bromo-2,3-dihydro-1H-indole with potassium hydroxide and 2-bromoacetic acid.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-indole", "potassium hydroxide", "2-bromoacetic acid" ], "Reaction": [ "Dissolve 5-bromo-2,3-dihydro-1H-indole in a mixture of water and ethanol.", "Add potassium hydroxide to the mixture and stir for several hours.", "Add 2-bromoacetic acid to the mixture and stir for several more hours.", "Filter the resulting mixture and wash the solid with water.", "Dry the solid and recrystallize from ethanol to obtain potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate." ] }

CAS RN

2408975-45-9

Molecular Formula

C10H9BrKNO2

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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